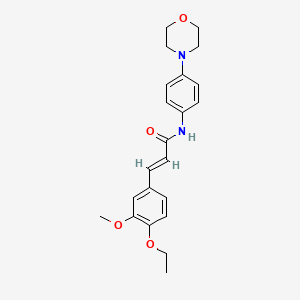
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamides, which are known to exhibit a range of biological activities.
科学的研究の応用
Enamine Reactions with Acryloyl Chloride
The compound reacts with acryloyl chloride to produce substituted cyclohexenones, demonstrating its reactivity and potential for creating complex molecular structures (Hickmott & Sheppard, 1972).
Photoinitiators in Coatings
Photoinitiator Systems for UV-Curable Coatings
Research has explored copolymers that act as photoinitiators, particularly for UV-curable coatings, indicating the potential of the compound in photopolymerization applications (Angiolini et al., 1997).
Corrosion Inhibition
Corrosion Inhibition for Metals
Studies have investigated synthetic acrylamide derivatives as corrosion inhibitors for metals like copper in nitric acid solutions, demonstrating the compound's applicability in material preservation and industrial maintenance (Abu-Rayyan et al., 2022).
Polymerization and Material Science
Three-Component Wittig–SNAr Reactions
The compound has been involved in complex reactions to form intermediates potentially useful as kinase inhibitors, showcasing its utility in pharmaceutical and chemical synthesis (Xu et al., 2015).
Biocompatible Polymer Synthesis
Research has delved into the synthesis of biocompatible polymers using the compound, hinting at its potential applications in medical devices or drug delivery systems (Chua et al., 2012).
Anionic Polymerization of Acrylamides
The compound has been used in the polymerization of N,N-dialkylacrylamides, an essential process in creating various synthetic materials with specific properties (Kobayashi et al., 1999).
Chemical Synthesis and Modifications
Polymer-Bound Thiol Groups
The synthesis of polymers with pendant thiol groups involving the compound suggests its role in producing functional materials for chemical industries (Cesana et al., 2007).
Potassium Channel Opener Synthesis
It's used in synthesizing compounds with potassium channel opener activity, indicating its role in developing therapeutics for conditions like epilepsy or neurodegenerative diseases (L'Heureux et al., 2005).
Gas Hydrate Formation Prevention
Its derivatives have been studied for their role in preventing gas hydrate formation, a significant issue in the oil and gas industry (Rostami Khodaverdiloo et al., 2016).
Pharmaceutical Applications
Polymer-Drug Conjugates
The compound plays a role in the development of polymer-drug conjugates, a promising field for targeted drug delivery systems (Pitt & Shah, 1996).
Tyrosine Kinase Inhibitors Synthesis
Its derivatives have been used in synthesizing tyrosine kinase inhibitors, important in cancer treatment (Smaill et al., 2001).
特性
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-20-10-4-17(16-21(20)26-2)5-11-22(25)23-18-6-8-19(9-7-18)24-12-14-27-15-13-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMVBOOUPEMX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2644726.png)
![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2644728.png)
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)
![4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2644730.png)
![3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2644731.png)
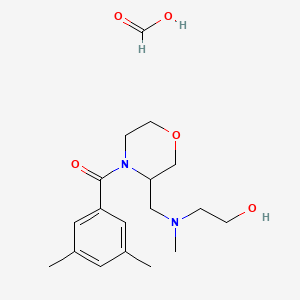
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)
![3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2644738.png)
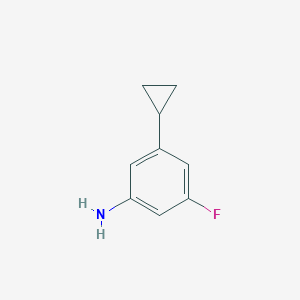
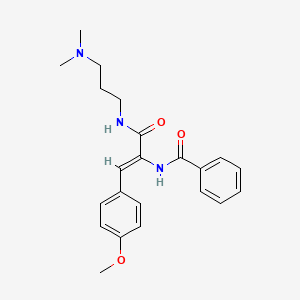
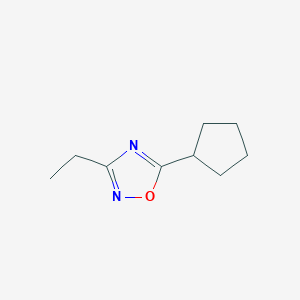

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B2644748.png)
